tert-Butyl 4-((((trifluoromethyl)sulfonyl)oxy)methyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-((((trifluoromethyl)sulfonyl)oxy)methyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C11H16F3NO5S It is a piperidine derivative that features a tert-butyl ester group and a trifluoromethylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((((trifluoromethyl)sulfonyl)oxy)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with trifluoromethanesulfonic anhydride in the presence of a base. The reaction conditions often include the use of an inert atmosphere and low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-((((trifluoromethyl)sulfonyl)oxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethylsulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, nucleophiles such as amines for substitution, and oxidizing agents like potassium permanganate for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group would yield the corresponding carboxylic acid, while substitution reactions could yield a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-((((trifluoromethyl)sulfonyl)oxy)methyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a valuable building block for creating novel compounds .
Biology and Medicine
In biological and medical research, this compound can be used to study the effects of trifluoromethylsulfonyl groups on biological systems. It may also serve as a precursor for the synthesis of potential pharmaceutical agents .
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of tert-Butyl 4-((((trifluoromethyl)sulfonyl)oxy)methyl)piperidine-1-carboxylate involves its interaction with various molecular targets. The trifluoromethylsulfonyl group is known to be a strong electron-withdrawing group, which can influence the reactivity of the compound. This can affect how the compound interacts with enzymes, receptors, or other biological molecules, potentially leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
- tert-Butyl 4-(((4-(trifluoromethyl)phenyl)sulfonyl)methyl)piperidine-1-carboxylate
- tert-Butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate
Uniqueness
The uniqueness of tert-Butyl 4-((((trifluoromethyl)sulfonyl)oxy)methyl)piperidine-1-carboxylate lies in its trifluoromethylsulfonyl group, which imparts distinct electronic properties compared to other similar compounds.
Properties
CAS No. |
1420797-21-2 |
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Molecular Formula |
C12H20F3NO5S |
Molecular Weight |
347.35 g/mol |
IUPAC Name |
tert-butyl 4-(trifluoromethylsulfonyloxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H20F3NO5S/c1-11(2,3)21-10(17)16-6-4-9(5-7-16)8-20-22(18,19)12(13,14)15/h9H,4-8H2,1-3H3 |
InChI Key |
AIZXYRBBMIZCOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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